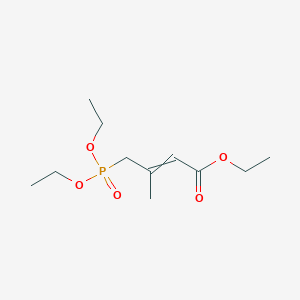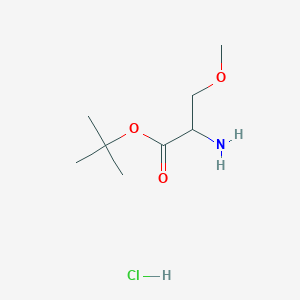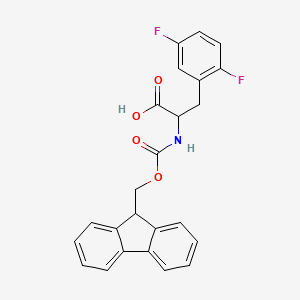
H-DL-Ala-DL-Ala-DL-Val-DL-Ala-DL-Leu-DL-Leu-DL-Pro-DL-Ala-DL-Val-DL-Leu-DL-Leu-DL-Ala-DL-Leu-DL-Leu-DL-Ala-DL-Pro-DL-Val-DL-Gln-DL-Arg-DL-Lys-DL-Arg-DL-Gln-DL-Lys-DL-Leu-DL-Met-DL-Pro-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SN50 is a cell-permeable inhibitor of nuclear factor kappa B (NF-κB) translocation. It is widely used in scientific research due to its ability to inhibit the translocation of NF-κB, a protein complex that plays a crucial role in regulating the immune response to infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
SN50 is synthesized through peptide synthesis techniques. The compound is derived from the nuclear localization sequence of NF-κB, making it a synthetic peptide . The synthesis involves the sequential addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS) methods. The reaction conditions include the use of protecting groups to prevent unwanted reactions and the use of coupling reagents to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of SN50 involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity. The process includes purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
SN50 primarily undergoes peptide bond formation reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions as it is a stable peptide compound.
Common Reagents and Conditions
The synthesis of SN50 involves the use of amino acid derivatives, coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt), and protecting groups such as fluorenylmethyloxycarbonyl (Fmoc) to protect the amino groups during the synthesis .
Major Products Formed
The major product formed during the synthesis of SN50 is the peptide itself. The final product is purified to remove any side products or impurities that may have formed during the synthesis process .
Scientific Research Applications
SN50 has a wide range of applications in scientific research, particularly in the fields of biology and medicine. It is used to study the role of NF-κB in various cellular processes, including inflammation, immune response, and cell survival . Some specific applications include:
Inflammation Research: SN50 is used to investigate the role of NF-κB in inflammatory diseases such as arthritis and inflammatory bowel disease.
Cancer Research: SN50 is used to study the involvement of NF-κB in cancer progression and to evaluate potential therapeutic strategies targeting NF-κB.
Neurodegenerative Diseases: SN50 is used to explore the role of NF-κB in neurodegenerative diseases such as Alzheimer’s disease.
Vaccine Development: SN50 is used as an immune potentiator in vaccine formulations to enhance the immune response.
Mechanism of Action
SN50 exerts its effects by inhibiting the translocation of NF-κB from the cytoplasm to the nucleus. NF-κB is normally held in the cytoplasm by an inhibitor protein called IκB. Upon activation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. SN50 inhibits this translocation process, thereby preventing NF-κB from activating its target genes .
Comparison with Similar Compounds
SN50 is unique in its ability to specifically inhibit the translocation of NF-κB. Similar compounds include:
SN50M: A modified version of SN50 with enhanced stability and potency.
PDTC (Pyrrolidine dithiocarbamate): An antioxidant that also inhibits NF-κB activation but through a different mechanism.
BAY 11-7082: An inhibitor of IκB phosphorylation, preventing the degradation of IκB and thus inhibiting NF-κB activation.
SN50 stands out due to its specific mechanism of action and its effectiveness in various research applications.
Properties
Molecular Formula |
C129H230N36O29S |
|---|---|
Molecular Weight |
2781.5 g/mol |
IUPAC Name |
1-[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[5-amino-2-[[2-[[1-[2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[2-[[2-[2-(2-aminopropanoylamino)propanoylamino]-3-methylbutanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C129H230N36O29S/c1-64(2)57-87(156-117(183)92(62-69(11)12)158-123(189)100(72(17)18)161-106(172)78(25)143-119(185)94-41-35-54-164(94)126(192)93(63-70(13)14)159-118(184)90(60-67(7)8)154-104(170)76(23)144-121(187)99(71(15)16)160-105(171)77(24)141-102(168)74(21)132)113(179)142-75(22)103(169)153-89(59-66(5)6)116(182)157-88(58-65(3)4)114(180)145-79(26)124(190)163-53-34-42-95(163)120(186)162-101(73(19)20)122(188)151-85(45-47-98(134)167)112(178)149-82(39-32-51-139-128(135)136)108(174)146-80(37-28-30-49-130)107(173)148-83(40-33-52-140-129(137)138)109(175)150-84(44-46-97(133)166)111(177)147-81(38-29-31-50-131)110(176)155-91(61-68(9)10)115(181)152-86(48-56-195-27)125(191)165-55-36-43-96(165)127(193)194/h64-96,99-101H,28-63,130-132H2,1-27H3,(H2,133,166)(H2,134,167)(H,141,168)(H,142,179)(H,143,185)(H,144,187)(H,145,180)(H,146,174)(H,147,177)(H,148,173)(H,149,178)(H,150,175)(H,151,188)(H,152,181)(H,153,169)(H,154,170)(H,155,176)(H,156,183)(H,157,182)(H,158,189)(H,159,184)(H,160,171)(H,161,172)(H,162,186)(H,193,194)(H4,135,136,139)(H4,137,138,140) |
InChI Key |
FAWLNURBQMTKEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N2CCCC2C(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


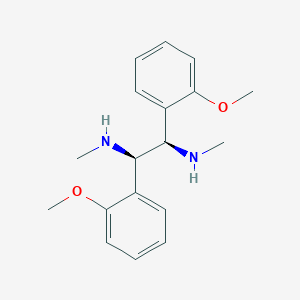
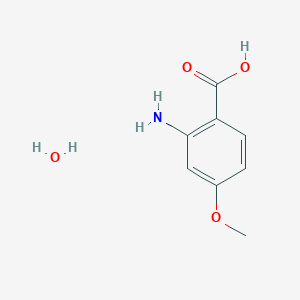
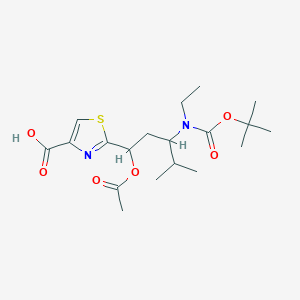
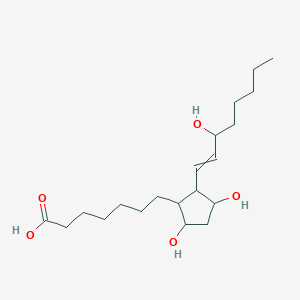
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione](/img/structure/B13383480.png)
![2-cyano-3-(3,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dihydroxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(3,5-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-[3-fluoro-5-(trifluoromethyl)phenyl]-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-3-yl)-N-(1-phenylethyl)prop-2-enamide;2-cyano-3-(1H-indol-5-yl)-N-(1-phenylethyl)prop-2-enamide;[4-[2-cyano-3-oxo-3-(1-phenylethylamino)prop-1-enyl]-2,6-dimethoxyphenyl] acetate;2-cyano-N-(1-phenylethyl)-3-thiophen-3-ylprop-2-enamide](/img/structure/B13383483.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate](/img/structure/B13383493.png)
![1,1'-Bis[(2S,5S)-2,5-diMethyl-1-phospholanyl]ferrocene](/img/structure/B13383498.png)
![[3-Methoxy-2-phosphonooxy-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] dihydrogen phosphate](/img/structure/B13383501.png)
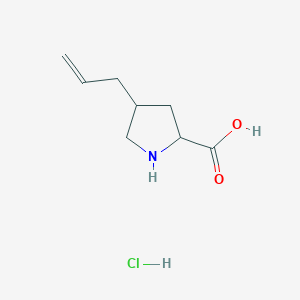
![9-Chloronaphtho[1,2-b]benzofuran](/img/structure/B13383514.png)
